tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579982
InChI: InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3/t11-,12+,14-/m0/s1
SMILES: CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C
Molecular Formula: C16H31NO5
Molecular Weight: 317.42 g/mol

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate

CAS No.:

Cat. No.: VC13579982

Molecular Formula: C16H31NO5

Molecular Weight: 317.42 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate -

Specification

Molecular Formula C16H31NO5
Molecular Weight 317.42 g/mol
IUPAC Name methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate
Standard InChI InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3/t11-,12+,14-/m0/s1
Standard InChI Key QUKPMKIGESHWTO-SCRDCRAPSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C
SMILES CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate, reflects its intricate stereochemistry and functional group arrangement . Its molecular formula, C16H31NO5\text{C}_{16}\text{H}_{31}\text{NO}_5, corresponds to a molecular weight of 317.42 g/mol . Key structural features include:

  • A tert-butyl carbamate group (Boc\text{Boc}) at the N-methyl position, providing steric protection for amines during synthetic sequences.

  • A methoxycarbonyl ester (COOCH3\text{COOCH}_3) at the terminal position, enhancing solubility and serving as a leaving group in nucleophilic reactions.

  • Methyl and methoxy substituents at the 2- and 4-positions, respectively, which influence conformational stability and chiral recognition.

The stereochemical configuration—(2R,3S,4S)—is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to enzymes or receptors .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC16H31NO5\text{C}_{16}\text{H}_{31}\text{NO}_5
Molecular Weight317.42 g/mol
IUPAC Namemethyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate
Canonical SMILESCCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C
Chiral Centers3 (2R, 3S, 4S)

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate typically involves asymmetric catalysis and stereoselective protection-deprotection strategies to achieve the desired configuration. Key steps include:

  • Chiral Precursor Preparation: Starting from (R)- or (S)-configured alcohols or amines, nucleophilic substitution or Mitsunobu reactions establish the initial stereocenters .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in the presence of a base such as triethylamine .

  • Esterification: Coupling of the methoxycarbonyl group using methyl chloroformate or similar reagents under anhydrous conditions.

  • Purification: Chromatographic separation (e.g., HPLC or flash chromatography) to isolate the desired diastereomer.

A representative synthetic route is illustrated below:

Chiral alcoholMitsunobuProtected intermediateBoc anhydrideCarbamateEsterificationFinal product\text{Chiral alcohol} \xrightarrow{\text{Mitsunobu}} \text{Protected intermediate} \xrightarrow{\text{Boc anhydride}} \text{Carbamate} \xrightarrow{\text{Esterification}} \text{Final product}

Challenges in Stereochemical Control

Maintaining enantiomeric excess (ee) above 98% requires stringent control of reaction parameters, including temperature, solvent polarity, and catalyst loading . For instance, palladium-catalyzed cross-couplings or enzymatic resolutions may be employed to rectify stereochemical drifts .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), but limited solubility in water . Its stability under acidic conditions is compromised due to the labile Boc group, which undergoes cleavage at pH < 4 .

Table 2: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Solubility in DMF>50 mg/mL
Stability (pH 7)Stable at 25°C for 24 hours

Biological Relevance and Applications

Role in Pharmaceutical Synthesis

As a chiral building block, this compound is integral to synthesizing protease inhibitors, kinase modulators, and GPCR-targeted therapeutics . For example, its carbamate moiety participates in hydrogen bonding with catalytic residues in enzyme active sites, while the methoxycarbonyl group enhances membrane permeability .

Case Study: Protease Inhibitor Development

In a patented application (US10889593B2), the compound served as an intermediate in producing macrocyclic peptides targeting hepatitis C virus (HCV) NS3/4A protease . Structural analogs derived from this carbamate demonstrated IC50_{50} values below 10 nM in enzymatic assays .

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